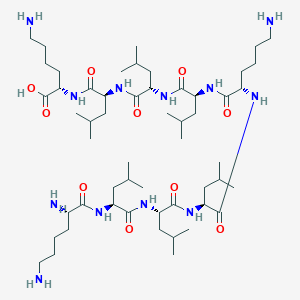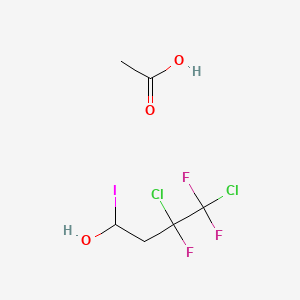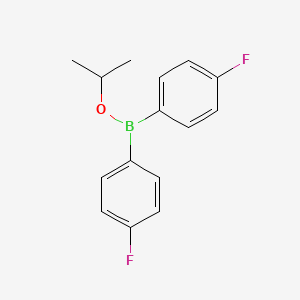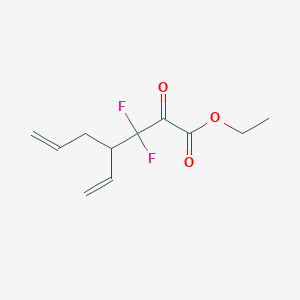
(4-Hexadecylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hexadecylphenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a hexadecyl chain and an acetic acid group. This compound is of interest due to its unique structural properties, which combine a long hydrophobic alkyl chain with a polar carboxylic acid group, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexadecylphenyl)acetic acid typically involves the alkylation of phenylacetic acid with a hexadecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid, followed by the addition of hexadecyl bromide or iodide. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize by-products and achieve high efficiency.
化学反応の分析
Types of Reactions: (4-Hexadecylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of peroxides or carboxylate salts.
Reduction: Formation of (4-Hexadecylphenyl)methanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
(4-Hexadecylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its long hydrophobic chain.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
作用機序
The mechanism of action of (4-Hexadecylphenyl)acetic acid is largely dependent on its ability to interact with lipid membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the polar carboxylic acid group can interact with polar head groups of lipids or proteins. This dual interaction can influence membrane fluidity, permeability, and protein function, making it a valuable tool in membrane biophysics and drug delivery research.
類似化合物との比較
Phenylacetic acid: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecanoic acid (Palmitic acid): Lacks the phenyl ring, reducing its ability to participate in aromatic substitution reactions.
(4-Octadecylphenyl)acetic acid: Similar structure but with an even longer alkyl chain, which may affect its solubility and interaction with lipid membranes.
Uniqueness: (4-Hexadecylphenyl)acetic acid is unique due to its balanced amphiphilic nature, combining a hydrophobic alkyl chain with a polar carboxylic acid group and an aromatic ring. This structure allows it to participate in a wide range of chemical reactions and interact with biological membranes in a versatile manner.
特性
CAS番号 |
143962-93-0 |
|---|---|
分子式 |
C24H40O2 |
分子量 |
360.6 g/mol |
IUPAC名 |
2-(4-hexadecylphenyl)acetic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-23(20-18-22)21-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) |
InChIキー |
AICQUSQSHZGRAD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)

![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)



![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
